molecular formula C12H21NO6 B112232 N-Boc-4-dimethyl-L-glutamic Acid CAS No. 1217624-14-0

N-Boc-4-dimethyl-L-glutamic Acid

Cat. No.: B112232
CAS No.: 1217624-14-0
M. Wt: 275.3 g/mol
InChI Key: PDYJNZPQOCDRFX-ZETCQYMHSA-N
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Description

Azelaic bishydroxamic acid is a compound known for its potential applications in various fields, including medicine and industry. It is a derivative of azelaic acid, which is a naturally occurring dicarboxylic acid found in grains like wheat, rye, and barley. Azelaic bishydroxamic acid is particularly noted for its role as a histone deacetylase inhibitor, making it a promising candidate for cancer therapy and other medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azelaic bishydroxamic acid typically involves the reaction of azelaic acid with hydroxylamine under controlled conditions. The process begins with the preparation of azelaic acid, which can be derived from oleic acid through ozonolysis . The azelaic acid is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form azelaic bishydroxamic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of azelaic bishydroxamic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Azelaic bishydroxamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes.

    Reduction: Reduction reactions can convert azelaic bishydroxamic acid into its corresponding amines.

    Substitution: The hydroxamic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oximes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydroxamic acids.

Scientific Research Applications

Azelaic bishydroxamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azelaic bishydroxamic acid involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Azelaic bishydroxamic acid is unique due to its dual hydroxamic acid groups, which enhance its ability to chelate metal ions and inhibit HDACs. This dual functionality makes it a versatile compound with applications in both medicinal chemistry and industrial processes.

Properties

IUPAC Name

(4S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYJNZPQOCDRFX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609833
Record name N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217624-14-0
Record name N-(tert-Butoxycarbonyl)-4,4-dimethyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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